molecular formula C18H29NO B5050474 1-[5-(mesityloxy)pentyl]pyrrolidine

1-[5-(mesityloxy)pentyl]pyrrolidine

Cat. No. B5050474
M. Wt: 275.4 g/mol
InChI Key: GAHLUKXHIDHLPS-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine synthesis involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A variety of synthetic strategies have been used, including the reaction of primary amines with diols .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine and its derivatives are involved in various chemical reactions. For example, the combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .

Mechanism of Action

While the mechanism of action for “1-[5-(mesityloxy)pentyl]pyrrolidine” is not specifically mentioned, pyrrolidine and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

Pyrrolidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

The pyrrolidine scaffold continues to be a subject of interest in drug discovery due to its versatility and the wide range of biological activities exhibited by its derivatives . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[5-(2,4,6-trimethylphenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-15-13-16(2)18(17(3)14-15)20-12-8-4-5-9-19-10-6-7-11-19/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLUKXHIDHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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